molecular formula C21H28N6 B5658135 N,N-dimethyl-2-{2-[1-(4-methylphthalazin-1-yl)piperidin-4-yl]-1H-imidazol-1-yl}ethanamine

N,N-dimethyl-2-{2-[1-(4-methylphthalazin-1-yl)piperidin-4-yl]-1H-imidazol-1-yl}ethanamine

Cat. No. B5658135
M. Wt: 364.5 g/mol
InChI Key: OUGRCKPETJFVOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N,N-dimethyl-2-{2-[1-(4-methylphthalazin-1-yl)piperidin-4-yl]-1H-imidazol-1-yl}ethanamine involves multi-step processes that start from basic organic or inorganic molecules, progressing through intermediates to the final compound. A representative process involves the cyclocondensation of diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate using a catalyst in ethanol, highlighting the complexity and precision required in synthesizing such compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular and crystal structure of compounds within this class, such as derivatives of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, reveals their crystallization in specific systems, providing insight into the spatial arrangement and conformational stability. These studies are crucial for understanding the interaction potential of the compound with biological targets or other chemicals (Karczmarzyk & Malinka, 2004).

properties

IUPAC Name

N,N-dimethyl-2-[2-[1-(4-methylphthalazin-1-yl)piperidin-4-yl]imidazol-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6/c1-16-18-6-4-5-7-19(18)21(24-23-16)26-11-8-17(9-12-26)20-22-10-13-27(20)15-14-25(2)3/h4-7,10,13,17H,8-9,11-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGRCKPETJFVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)N3CCC(CC3)C4=NC=CN4CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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